2-[3-(1,3-Benzothiazol-2-yl)-5-butyl-1,3,5-triazinan-1-yl]-1,3-benzothiazole
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Overview
Description
2-[3-(1,3-Benzothiazol-2-yl)-5-butyl-1,3,5-triazinan-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles and triazinanes This compound is characterized by its unique structure, which includes two benzothiazole rings connected by a triazinane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,3-Benzothiazol-2-yl)-5-butyl-1,3,5-triazinan-1-yl]-1,3-benzothiazole typically involves the following steps:
Formation of Benzothiazole Rings: The benzothiazole rings can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base such as potassium hydroxide.
Formation of Triazinane Moiety: The triazinane moiety can be synthesized by the reaction of a suitable amine with formaldehyde and a secondary amine under acidic conditions.
Coupling Reaction: The final step involves the coupling of the benzothiazole rings with the triazinane moiety. This can be achieved through a nucleophilic substitution reaction, where the benzothiazole rings act as nucleophiles and the triazinane moiety as the electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the benzothiazole rings are oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole rings to their corresponding thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazinane moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[3-(1,3-Benzothiazol-2-yl)-5-butyl-1,3,5-triazinan-1-yl]-1,3-benzothiazole is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In industry, this compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[3-(1,3-Benzothiazol-2-yl)-5-butyl-1,3,5-triazinan-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)-1,3-benzothiazole: A simpler compound with only two benzothiazole rings.
1,3,5-Triazinane: A compound with only the triazinane moiety.
2-(1,3-Benzothiazol-2-yl)-5-butyl-1,3,5-triazinane: A compound with one benzothiazole ring and the triazinane moiety.
Uniqueness
2-[3-(1,3-Benzothiazol-2-yl)-5-butyl-1,3,5-triazinan-1-yl]-1,3-benzothiazole is unique due to its combination of two benzothiazole rings and a triazinane moiety. This unique structure imparts specific chemical and biological properties that are not observed in the simpler compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H23N5S2 |
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Molecular Weight |
409.6 g/mol |
IUPAC Name |
2-[3-(1,3-benzothiazol-2-yl)-5-butyl-1,3,5-triazinan-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C21H23N5S2/c1-2-3-12-24-13-25(20-22-16-8-4-6-10-18(16)27-20)15-26(14-24)21-23-17-9-5-7-11-19(17)28-21/h4-11H,2-3,12-15H2,1H3 |
InChI Key |
WOSGNLAGAKLKFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CN(CN(C1)C2=NC3=CC=CC=C3S2)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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